molecular formula C13H11FO2 B1332662 4-(Benzyloxy)-3-fluorophenol CAS No. 81228-25-3

4-(Benzyloxy)-3-fluorophenol

Cat. No. B1332662
CAS RN: 81228-25-3
M. Wt: 218.22 g/mol
InChI Key: GYIIGCADGAQVFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-fluorophenol and related compounds has been explored in several studies. One approach involves the use of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide as a precursor for the synthesis of no-carrier-added 4-[18F]fluorophenol, which is a valuable synthon for creating complex radiopharmaceuticals. The synthesis is performed in two steps, starting with [18F]fluoride and followed by deprotection, yielding the target compound in a radiochemical yield of 34 to 36% . Another study introduces a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced via benzyl bromide and cleaved with tetrabutylammonium fluoride . Additionally, bis(4-benzyloxyphenyl)iodonium salts have been shown to be effective precursors for the radiosynthesis of 4-[18F]fluorophenol, with yields up to 52 ± 3% when employing microwave heating .

Molecular Structure Analysis

The molecular structure of related fluorophenol compounds has been studied using various techniques. For instance, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Hirshfeld surface analysis was employed to study intermolecular interactions within the crystal .

Chemical Reactions Analysis

The reactivity of the 4-(Benzyloxy)-3-fluorophenol moiety within various chemical contexts has been investigated. The introduction and removal of protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been studied, demonstrating the group's stability to oxidizing conditions and its compatibility with other protecting groups . The use of 4-[18F]fluorophenol as an intermediate for more complex molecules indicates its potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenol derivatives have been analyzed, particularly in the context of their interaction with other molecules. Infrared spectroscopy and quantum chemistry studies have been conducted on phenol and fluorophenol monomers and their complexes with benzene. These studies reveal that fluorine substitutions on the phenol ring can significantly affect the O-H stretching infrared fundamentals (νOH) when complexed with benzene, and these shifts correlate with the acid dissociation constants (pKa) of the phenols . The stabilization of these complexes is predominantly due to dispersion interactions, although other factors such as electrostatics, polarization, and charge-transfer also contribute .

Scientific Research Applications

Anaerobic Transformation in Environmental Processes

  • Anaerobic Transformation of Phenol to Benzoate : Research indicates that isomeric fluorophenols, such as 4-(Benzyloxy)-3-fluorophenol, can be used to study the transformation of phenol to benzoate in anaerobic environments. These compounds help elucidate the mechanism of transformation, particularly in the context of environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).

Applications in Fluorescent Probes

  • Sensing pH and Metal Cations : 4-(Benzyloxy)-3-fluorophenol derivatives are used in the development of fluorescent probes that are sensitive to pH changes and can detect specific metal cations. This research is particularly relevant in the field of analytical chemistry and bioimaging (Tanaka et al., 2001).

Use in Radiopharmaceutical Synthesis

  • Synthesis of 4-[¹⁸F]Fluorophenol : Compounds like 4-(Benzyloxy)-3-fluorophenol are utilized as precursors in the synthesis of 4-[¹⁸F]Fluorophenol, a key intermediate for more complex radiopharmaceuticals. This application is significant in nuclear medicine and diagnostic imaging (Helfer et al., 2013).

Applications in Polymer Chemistry

  • Synthesis and Characterization of High-Performance Polymers : Fluorinated analogs derived from 4-(Benzyloxy)-3-fluorophenol have been studied for their applications in high-performance polymers. These polymers demonstrate excellent thermal properties and solubility, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Environmental Biodegradation

  • Degradation by Microbial Cultures : Studies have shown that compounds like 4-(Benzyloxy)-3-fluorophenol can be transformed and degraded by certain microbial cultures, contributing to our understanding of environmental biodegradation and pollutant removal processes (Londry & Fedorak, 1993).

Synthesis of Pharmaceutical Intermediates

  • Synthesis of Active Pharmaceutical Intermediates : The compound plays a role in the synthesis of active pharmaceutical intermediates (APIs) like 4-Benzyloxy propiophenone, used in drug production. This is crucial for the pharmaceutical industry in developing effective medications (Yadav & Sowbna, 2012).

Safety And Hazards

The safety and hazards associated with related compounds have been discussed in several studies . For instance, one safety data sheet mentioned that a related compound is harmful if swallowed .

Future Directions

The future directions for the research and development of related compounds have been discussed in several studies . For instance, one study discussed the evolution of a 4-Benzyloxy-benzylamino chemotype to provide therapeutically relevant agents .

properties

IUPAC Name

3-fluoro-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIGCADGAQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363420
Record name 4-(Benzyloxy)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-fluorophenol

CAS RN

81228-25-3
Record name 4-(Benzyloxy)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AY Zhao, AF Brooks, DM Raffel, J Stauff… - ACS Medicinal …, 2020 - ACS Publications
Radiolabeled guanidines such as meta-iodobenzylguanidine (MIBG) find utility in nuclear medicine as both diagnostic imaging agents and radiotherapeutics and, over the years, …
Number of citations: 6 pubs.acs.org
MH Potashman, J Bready, A Coxon… - Journal of medicinal …, 2007 - ACS Publications
Inhibition of the VEGF signaling pathway has become a valuable approach in the treatment of cancers. Guided by X-ray crystallography and molecular modeling, a series of 2-…
Number of citations: 171 pubs.acs.org

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